Setdb1-ttd-IN-1 (tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

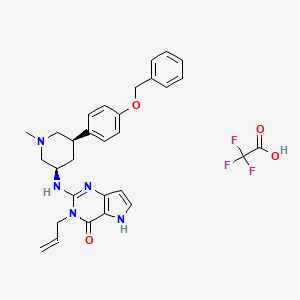

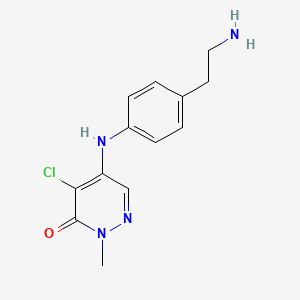

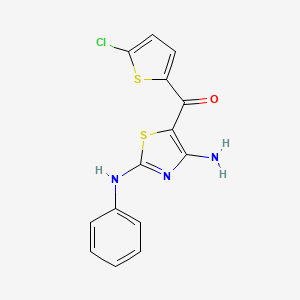

SETDB1-TTD-IN-1 (TFA) is a potent, selective, and endogenous binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD). This compound binds to the tandem tudor domain with a dissociation constant (Kd) of 88 nanomolar. It is known to increase the methyltransferase activity of SET domain bifurcated protein 1 and is used in research related to the biological functions and disease associations of SET domain bifurcated protein 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SETDB1-TTD-IN-1 (TFA) involves a series of chemical reactions that include the formation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of SETDB1-TTD-IN-1 (TFA) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SETDB1-TTD-IN-1 (TFA) primarily undergoes binding reactions with the tandem tudor domain of SET domain bifurcated protein 1. It does not show significant activity against other tudor domains or proteins .

Common Reagents and Conditions

The compound is typically used in research settings with reagents such as dimethyl sulfoxide (DMSO) for dissolution and various buffers to maintain the pH and ionic strength of the reaction environment .

Major Products Formed

The primary product formed from the interaction of SETDB1-TTD-IN-1 (TFA) with SET domain bifurcated protein 1 is the stabilized complex of the compound with the protein, leading to increased methyltransferase activity .

Scientific Research Applications

SETDB1-TTD-IN-1 (TFA) is widely used in scientific research to study the biological functions and disease associations of SET domain bifurcated protein 1. It has applications in:

Chemistry: Understanding the binding interactions and stability of the compound with the tandem tudor domain.

Biology: Investigating the role of SET domain bifurcated protein 1 in gene expression and epigenetic regulation.

Medicine: Exploring the potential therapeutic applications of the compound in diseases where SET domain bifurcated protein 1 is implicated, such as cancer and inflammatory diseases.

Industry: Developing new drugs and therapeutic agents targeting the SET domain bifurcated protein 1 pathway

Mechanism of Action

SETDB1-TTD-IN-1 (TFA) exerts its effects by binding to the tandem tudor domain of SET domain bifurcated protein 1. This binding increases the methyltransferase activity of the protein, leading to the methylation of histones and non-histone proteins. The molecular targets include histone H3 and proteins such as AKT and P53, which are involved in various cellular processes and disease pathways .

Comparison with Similar Compounds

SETDB1-TTD-IN-1 (TFA) is unique in its high selectivity and potency for the tandem tudor domain of SET domain bifurcated protein 1. Similar compounds include:

UNC1999: A potent inhibitor of EZH2 and EZH1.

Antiproliferative agent-25: Targets histone methyltransferases.

UNC7096: Another inhibitor of histone methyltransferases.

BRD9539: Targets bromodomain-containing proteins.

UNC0638: A selective inhibitor of G9a and GLP

These compounds differ in their target specificity and the pathways they affect, highlighting the uniqueness of SETDB1-TTD-IN-1 (TFA) in targeting the tandem tudor domain of SET domain bifurcated protein 1.

Properties

Molecular Formula |

C30H32F3N5O4 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1 |

InChI Key |

ZZSZALAMUZUUCY-PEADMDKFSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)

![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)

![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)

amino}benzoyl)-L-Glutamic Acid](/img/structure/B10830113.png)